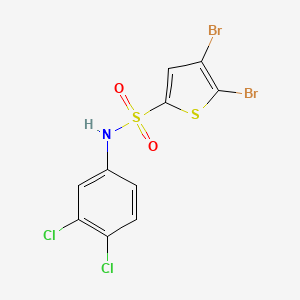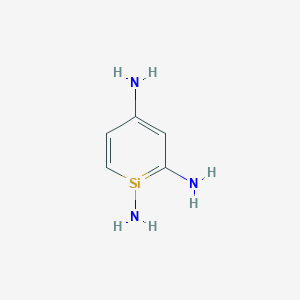![molecular formula C7H13Cl3OSi B12591742 Trichloro[(hept-1-en-1-yl)oxy]silane CAS No. 422321-05-9](/img/structure/B12591742.png)
Trichloro[(hept-1-en-1-yl)oxy]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trichloro[(hept-1-en-1-yl)oxy]silane: is an organosilicon compound with the molecular formula C7H13Cl3OSi. It is a colorless liquid that is used in various chemical synthesis processes. The compound is known for its reactivity and is often used as an intermediate in the production of other silicon-containing compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trichloro[(hept-1-en-1-yl)oxy]silane can be synthesized through the reaction of hept-1-en-1-ol with trichlorosilane. The reaction typically occurs in the presence of a catalyst, such as a Lewis acid, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound involves the large-scale reaction of hept-1-en-1-ol with trichlorosilane in a continuous flow reactor. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions: Trichloro[(hept-1-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form hept-1-en-1-ol and hydrochloric acid.
Substitution: Can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Addition: Participates in addition reactions with alkenes and alkynes to form new silicon-containing compounds.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under ambient conditions.
Substitution: Nucleophiles such as alcohols, amines, or thiols in the presence of a base.
Addition: Alkenes or alkynes in the presence of a catalyst such as platinum or palladium.
Major Products Formed:
Hept-1-en-1-ol: Formed through hydrolysis.
Silicon-containing derivatives: Formed through substitution and addition reactions.
Scientific Research Applications
Chemistry: Trichloro[(hept-1-en-1-yl)oxy]silane is used as a precursor in the synthesis of various organosilicon compounds. It is also employed in the development of new materials with unique properties .
Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance their biocompatibility and functionality .
Industry: The compound is used in the production of silicone-based adhesives, sealants, and coatings. It is also utilized in the fabrication of electronic components and as a coupling agent in polymer chemistry .
Mechanism of Action
The mechanism of action of trichloro[(hept-1-en-1-yl)oxy]silane involves the formation of reactive intermediates that can interact with various molecular targets. The compound’s reactivity is primarily due to the presence of the trichlorosilane group, which can undergo hydrolysis and substitution reactions. These reactions enable the compound to form strong bonds with other molecules, making it useful in various applications .
Comparison with Similar Compounds
Trichlorosilane (HSiCl3): A precursor to ultrapure silicon used in the semiconductor industry.
Chlorodimethylsilane (HSiCl2Me): Used in the synthesis of organosilicon compounds.
Dichloromethylsilane (HSiCl2Me2): Employed in the production of silicone polymers.
Uniqueness: Trichloro[(hept-1-en-1-yl)oxy]silane is unique due to its specific structure, which combines the reactivity of trichlorosilane with the functional group of hept-1-en-1-ol. This combination allows for versatile applications in both organic synthesis and material science .
Properties
CAS No. |
422321-05-9 |
|---|---|
Molecular Formula |
C7H13Cl3OSi |
Molecular Weight |
247.6 g/mol |
IUPAC Name |
trichloro(hept-1-enoxy)silane |
InChI |
InChI=1S/C7H13Cl3OSi/c1-2-3-4-5-6-7-11-12(8,9)10/h6-7H,2-5H2,1H3 |
InChI Key |
TWZVTPJYNTZHTO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC=CO[Si](Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2(1H)-Pyrimidinone, 4-azido-1-(2-fluorophenyl)-6-[4-(methylthio)phenyl]-](/img/structure/B12591670.png)




![3-Chloro-N-{3-[2-(2-methoxyphenyl)ethoxy]phenyl}benzamide](/img/structure/B12591705.png)


![1,4-Diazabicyclo[2.2.2]octane;heptanedioic acid](/img/structure/B12591711.png)

![4,4'-[Butane-1,4-diylbis(methylazanediyl)]dibutanenitrile](/img/structure/B12591729.png)
![1,1'-[Ethane-1,2-diylbis(oxy)]bis[3-(bromomethyl)benzene]](/img/structure/B12591730.png)

![Spiro[1-azabicyclo[2.2.2]octane-2,3'-pyrrolidine], 1'-(3-pyridazinyl)-](/img/structure/B12591737.png)
